molecular formula C7H14ClNO2 B2698389 (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride CAS No. 2375249-63-9

(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride

Cat. No. B2698389
M. Wt: 179.64
InChI Key: ZXZHELRQBPPAOT-KGZKBUQUSA-N
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Description

The compound “(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride” is a complex organic molecule. The “7R,8S” notation indicates the configuration of the chiral (asymmetric) centers in the molecule . The term “Azaspiro” refers to a class of compounds known as spiro compounds, which are bicyclic and have one atom common to both rings . The “diol” indicates the presence of two hydroxyl (-OH) groups, and “hydrochloride” suggests it’s a salt form with a chloride ion.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a spiro ring system (two rings sharing one atom), an azide group (a nitrogen atom incorporated in the ring), and two hydroxyl groups. The “7R,8S” notation indicates the configuration of the chiral centers in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting and boiling points, solubility in various solvents, and reactivity with different chemical reagents .

Scientific Research Applications

Diversity-Oriented Synthesis of Azaspirocycles

Multicomponent condensation techniques have facilitated the synthesis of omega-unsaturated dicyclopropylmethylamines, which are subsequently converted into heterocyclic 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes. These processes, involving selective ring-closing metathesis, epoxide opening, or reductive amination, yield functionalized pyrrolidines, piperidines, and azepines. These compounds serve as significant scaffolds for chemistry-driven drug discovery, highlighting the versatility of azaspirocycles in medicinal chemistry (Wipf, Stephenson, & Walczak, 2004).

Synthesis of Azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones

N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] undergoes reaction with primary aliphatic amines through epoxide ring opening, forming amino alcohols. These are then converted into N-chloroacetyl derivatives, which cyclize under specific conditions to yield N-Boc-protected 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones. These derivatives, upon treatment with hydrogen chloride, produce 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-one hydrochlorides, illustrating the compound's potential for generating structurally complex molecules (Mandzhulo, Mel’nichuk, Fetyukhin, & Vovk, 2016).

Electrophilic Amination and Synthesis of Dipeptide Synthons

The electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane explores novel reaction pathways for the formation of diverse and multifunctional molecular architectures. This methodology allows for the construction of compounds with potential biological activity, including dipeptide synthons, which are pivotal in peptide synthesis. Such innovative synthetic strategies underscore the role of azaspirocycles in developing novel bioactive molecules (Andreae, Schmitz, Wulf, & Schulz, 1992).

Design and Synthesis of α7 Neuronal Nicotinic Receptor Agonists

The design and synthesis of (1'S,2R,4'S)-3H-4'-azaspiro[benzo[4,5]imidazo[2,1-b]oxazole-2,2'-bicyclo[2.2.2]octanes] demonstrate the utility of azaspirocycles in developing targeted therapies for neurological conditions. These compounds exhibit high affinity for the α7 nicotinic acetylcholine receptor, showing promise in therapeutic applications addressing disorders related to this receptor (Cook et al., 2017).

properties

IUPAC Name

(7R,8S)-5-azaspiro[3.4]octane-7,8-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-5-4-8-7(6(5)10)2-1-3-7;/h5-6,8-10H,1-4H2;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZHELRQBPPAOT-KGZKBUQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(C(CN2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)[C@@H]([C@@H](CN2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride

CAS RN

2375249-63-9
Record name rac-(7R,8S)-5-azaspiro[3.4]octane-7,8-diol hydrochloride
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